REACTION_CXSMILES
|
[CH2:1](O)[C:2]#[CH:3].[C:5]([CH2:7][C:8]([OH:10])=[O:9])#[N:6].S(=O)(=O)(O)O>C(Cl)(Cl)Cl>[C:5]([CH2:7][C:8]([O:10][CH2:3][C:2]#[CH:1])=[O:9])#[N:6]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C#C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)CC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
The crude ester was washed with water
|
Type
|
CUSTOM
|
Details
|
Volatile materials were removed
|
Type
|
CUSTOM
|
Details
|
was isolated in 71 percent yield
|
Name
|
|
Type
|
|
Smiles
|
C(#N)CC(=O)OCC#C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 71% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |